4-(Trifluoromethyl)phenylboronic acid
Overview
Description
4-(Trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H6BF3O2 . It is a derivative of phenylboronic acid where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is used as a reactant in various reactions , suggesting that its bioavailability may be influenced by the specific conditions of these reactions.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various compounds, including those with antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions . Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-(trifluoromethyl)benzene with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and yields the desired boronic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using the boronic acid as a coupling partner.
Oxidative Heck Reaction: This reaction couples the boronic acid with alkenes in the presence of a palladium catalyst and an oxidant.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in these reactions.
Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products:
Aryl-Aryl Coupling Products: Formed in Suzuki-Miyaura reactions.
Aryl-Heteroaryl Coupling Products: Formed in direct arylation reactions.
Aryl-Alkene Coupling Products: Formed in oxidative Heck reactions.
Scientific Research Applications
Chemistry: 4-(Trifluoromethyl)phenylboronic acid is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its unique reactivity and stability make it suitable for various applications .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl group, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different electronic properties.
4-Fluorophenylboronic Acid: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity.
Uniqueness: 4-(Trifluoromethyl)phenylboronic acid is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFIOZYDASRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370278 | |
Record name | 4-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128796-39-4 | |
Record name | 4-(Trifluoromethyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128796-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(trifluoromethyl)phenylboronic acid (4TP) in battery technology?
A1: this compound (4TP) shows promise as a cost-efficient film-forming additive for high-voltage lithium-ion batteries. Specifically, it enhances the long-term cycle stability of lithium–nickel–manganese oxide (LNMO) cathodes by improving the interphasial stability between the cathode and electrolyte. []
Q2: How does 4TP improve the performance of LNMO cathodes?
A2: While the exact mechanism is not fully elucidated in the provided abstracts, 4TP likely forms a protective film on the LNMO cathode surface. This film could act as a barrier against unwanted side reactions between the electrolyte and the cathode, especially at high voltages, thus improving the battery's cycle life and capacity retention. []
Q3: Beyond batteries, what other applications does 4TP have in chemical synthesis?
A3: 4TP acts as a protecting group for the 2′,3′-cis-diol moiety in ribonucleosides, facilitating the synthesis of disaccharide nucleosides. The boronic ester formed with 4TP is easily removable, allowing for regioselective modifications at the 5’-hydroxyl group of the ribonucleoside. []
Q4: Are there any structural characterizations of 4TP or its complexes available?
A4: While the provided abstracts don't offer specific spectroscopic data, they mention that the formation of the boronic ester between uridine and 4TP was confirmed using 1H, 11B, and 19F NMR spectroscopy. [] Additionally, research exists on the crystal structure of a 4TP complex with 4-picoline. []
Q5: Does 4TP have any impact on the anode performance in batteries?
A5: Yes, research indicates that 4TP not only benefits the cathode but also positively affects the anode. It was observed to enhance the rate performance of graphite anodes, suggesting its potential for improving the overall performance of lithium-ion batteries. []
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